molecular formula C26H24O4 B4829414 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B4829414
M. Wt: 400.5 g/mol
InChI Key: VDJZPIXEAYPWKA-UHFFFAOYSA-N
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Description

3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C26H24O4 and a molecular weight of 400.479 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and cost-effective reagent selection, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated chromen-2-one derivatives.

Scientific Research Applications

3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the biological or chemical context. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one include other chromen-2-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-benzyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-17-22-13-14-24(29-16-20-9-11-21(28-3)12-10-20)18(2)25(22)30-26(27)23(17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZPIXEAYPWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

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